4-Amino-2-isopropoxy-N-methylbenzamide
Overview
Description
4-Amino-N-methylbenzamide is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Amino-N-methylbenzamide is 1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-Amino-N-methylbenzamide has a boiling point of 364.1°C at 760 mmHg and a melting point of 181°C . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Polymer Science Applications
Research has explored the synthesis and characterization of novel aromatic polyimides using derivatives similar to 4-Amino-2-isopropoxy-N-methylbenzamide. These polyimides exhibit high solubility in organic solvents and possess excellent thermal stability, with degradation temperatures ranging widely, indicating potential use in high-performance materials (Butt et al., 2005).
Electrochemical Applications
Electropolymerization studies have identified the potential of related benzamide derivatives as electrochemical transducers, showcasing their applicability in the initial development of immunosensors for diseases like dengue. These studies highlight the derivatives' ability to form polymer films that can significantly enhance the sensitivity and specificity of electrochemical detection (Santos et al., 2019).
Fluorescent Detection Applications
Another study focused on the development of fluorescent probes based on 2-aminobenzamide structural isomers for the detection of metal ions like Zn2+ and Cd2+. These probes offer a unique "off–on" to "on–off" fluorescent switch, showcasing their potential in environmental monitoring and bioimaging applications (Xu et al., 2014).
Pharmaceutical Formulation and Analysis
The development and validation of analytical methods for determining the concentration of benzamide derivatives in pharmaceutical forms have been explored. Such research underscores the importance of accurate quantification methods for the quality control of pharmaceuticals, potentially enhancing the safety and efficacy of drug formulations (César et al., 2020).
Environmental Applications
Functionalization of graphene oxide with amino-substituted benzamides has demonstrated enhanced sorption efficiencies for dyes and heavy metals from aqueous solutions. This application is crucial for the development of more efficient water purification technologies, addressing the increasing concern over water pollution (Chen et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-methyl-2-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(12)4-5-9(10)11(14)13-3/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIOGSXDJHZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-isopropoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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